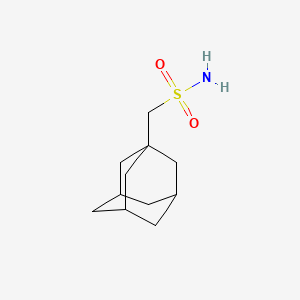

Adamantan-1-ylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantan-1-ylmethanesulfonamide is a chemical compound with a complex structure. It contains a total of 36 bonds, including 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, and 1 sulfonamide .

Synthesis Analysis

The synthesis of adamantane derivatives, such as this compound, often involves the use of N-[(adamantan-1-yl)alkyl]acetamides as a starting material . The reactions are typically carried out in acid media . Another method involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a variety of bond types and ring structures . The CAS Number for this compound is 1283721-16-3 .Aplicaciones Científicas De Investigación

Anti-Dengue Virus Activity

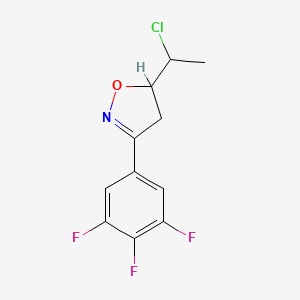

One notable application of Adamantan-1-ylmethanesulfonamide derivatives is in the development of agents against the dengue virus. A study synthesized hybrid compounds combining structural features of known dengue virus inhibitors, leading to the discovery of compounds with significant anti-DENV serotype 2 activity. These findings suggest the potential of this compound derivatives in developing treatments for dengue fever, a major public health concern in tropical and sub-tropical regions (Joubert et al., 2018).

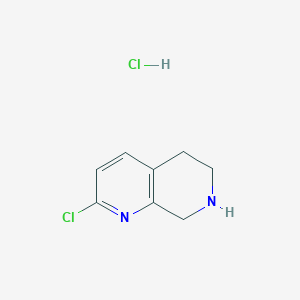

Antimicrobial Activity

This compound derivatives have also demonstrated promising antimicrobial properties. Research involving the synthesis of a series of adamantane derivatives showed that some compounds exhibited potent antimicrobial activity against various bacteria, including Staphylococcus aureus and Bacillus sp. These findings highlight the potential of these compounds in addressing bacterial infections (Orzeszko et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

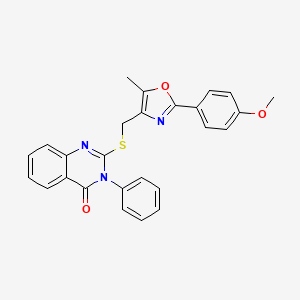

Adamantan-1-ylmethanesulfonamide is a derivative of adamantane . Adamantane is known to target the Camphor 5-monooxygenase in Pseudomonas putida . .

Mode of Action

Adamantane and its derivatives are known for their unique cage-like, three-dimensional structure that allows them to interact with various biological targets in a unique manner .

Biochemical Pathways

The regulation of metabolic pathways is a complex process that involves exquisite mechanisms to control the flux of metabolites and ensure that the output of the pathways meets biological demand .

Pharmacokinetics

The compound is a white powder at room temperature, indicating that it may have solid-state stability .

Result of Action

The compound’s adamantane core may confer rigidity and stress-free properties, which could influence its interactions with biological targets .

Action Environment

The compound’s adamantane core may confer stability under various environmental conditions .

Propiedades

IUPAC Name |

1-adamantylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZWXIBOICRLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2918112.png)

![4-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2918116.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2918117.png)

![N-(4-chloro-2-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2918119.png)

![1-Propylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2918120.png)

![2-chloro-N-[(4-propoxyphenyl)methyl]acetamide](/img/structure/B2918123.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2918127.png)

![2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2918129.png)

![N-[(4-Methoxyphenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2918133.png)